molecular formula C15H20ClNOS B5751050 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine CAS No. 382153-07-3

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine

Cat. No. B5751050
CAS RN: 382153-07-3
M. Wt: 297.8 g/mol
InChI Key: OYLNWIWQWVSRTK-UHFFFAOYSA-N
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Description

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine, also known as CTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine is not fully understood, but it is believed to act as a modulator of dopamine release in the brain. It has been shown to increase dopamine release in the striatum, which may have implications for the treatment of Parkinson's disease. 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has also been shown to have an effect on the release of other neurotransmitters, such as norepinephrine and serotonin.
Biochemical and Physiological Effects
1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has been shown to have a variety of biochemical and physiological effects. In addition to its effect on dopamine release, 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has been shown to have an effect on the release of other neurotransmitters, such as norepinephrine and serotonin. It has also been shown to have an effect on pain perception, suggesting its potential as an analgesic. However, more research is needed to fully understand the biochemical and physiological effects of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine.

Advantages and Limitations for Lab Experiments

One advantage of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine is its potential as a new class of analgesics. It has also been investigated for its potential as a drug lead for the treatment of various diseases. However, one limitation of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine is its relatively low yield, which may make it difficult to produce in large quantities for use in lab experiments.

Future Directions

There are several future directions for research on 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine. One area of research is the development of new analogs of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine, particularly in the treatment of Parkinson's disease and other neurological disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine.

Synthesis Methods

The synthesis of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine involves the reaction of 4-chlorobenzyl chloride with thioacetic acid, followed by a reaction with 4-methylpiperidine. The resulting product is then purified using column chromatography. The yield of 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine is typically around 40-50%.

Scientific Research Applications

1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has been shown to have an effect on the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. In pharmacology, 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has been studied for its potential as a new class of analgesics. In medicinal chemistry, 1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine has been investigated for its potential as a drug lead for the treatment of various diseases.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNOS/c1-12-6-8-17(9-7-12)15(18)11-19-10-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLNWIWQWVSRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163507
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

382153-07-3
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382153-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)methyl]thio]-1-(4-methyl-1-piperidinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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